2-Undecanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Undecanamine involves multiple steps and methodologies. For instance, the synthesis of related cyclic compounds has been achieved through several approaches, such as the conversion of readily available starting materials through sequential reactions, including oxidative bromination and sodium borohydride reduction (Marchand et al., 1989). Another example is the template synthesis of macrocycles, which shows the structural versatility in creating complex molecules (Balog et al., 2004).
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the characteristics of chemical compounds. High field NMR investigations, mass spectrometry, and X-ray diffractometry are common techniques used to elucidate the structures of compounds like 2-Undecanamine and its analogs. These analyses provide insights into the arrangement of atoms within a molecule and how this influences the molecule's behavior and reactivity (Balog et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-Undecanamine are significant for their functional group transformations and applications in synthetic chemistry. For example, the Rh(I)-catalyzed cycloaddition/aldol reaction is a method used to construct complex molecular skeletons, highlighting the versatility and reactivity of these compounds (Jiao et al., 2008). Additionally, the intramolecular Michael addition reaction demonstrates the stereochemical aspects important in the synthesis of cyclic compounds (Iwata et al., 1985).
Physical Properties Analysis
The physical properties of compounds like 2-Undecanamine include aspects such as boiling points, melting points, solubility, and crystalline structure. These properties are influenced by the molecular structure and are important for determining the conditions under which these compounds can be used or synthesized.
Chemical Properties Analysis
The chemical properties include reactivity towards acids, bases, oxidizing agents, and reducing agents. These properties determine how the compound interacts with other substances and its stability under various conditions. Understanding these properties is essential for handling, storage, and application in different chemical processes.
References
- (Marchand et al., 1989): Discusses the synthesis of related cyclic compounds.
- (Balog et al., 2004): Provides information on template synthesis and structural analysis.
- (Jiao et al., 2008): Details on chemical reactions and synthetic methods.
- (Iwata et al., 1985): Discusses intramolecular Michael addition and stereochemistry.
Scientific Research Applications
Biomaterials and Drug Delivery Systems : The copolymerization of 2-hydroxyethyl methacrylate with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, which is related to 2-Undecanamine, can be used to create biomaterials. Due to the presence of the tetraoxaspiro cycle, these synthesized copolymeric networks degrade in acid mediums, suggesting potential applications in drug delivery systems (Nita, Chiriac, & Nistor, 2011).
Insect Pest Management : 2-Undecanone, which is structurally similar to 2-Undecanamine, has been studied for its effects on larvae of Heliothis zea and Manduca sexta, indicating potential applications in insect pest management (Farrar & Kennedy, 1987).
Chemosensors : Boronate microparticles, composed of polymeric 2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane, have been used to develop white-light emissive chemosensors for the visual detection of copper ions in water. This demonstrates potential applications in environmental monitoring (Nishiyabu, Sugino, & Kubo, 2013).
Dual Temperature and pH Responsiveness : Copolymers of 2-hydroxyethyl methacrylate with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane demonstrate dual temperature and pH responsiveness, suggesting applications in smart materials and nanotechnology (Chiriac, Nita, & Nistor, 2011).
Synthesis of New Polymer Networks : The synthesis and sensitive behavior of copolymers based on itaconic anhydride and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5] undecane show potential in creating new polymer networks with a range of applications, including pharmaceutical delivery systems (Diaconu et al., 2015).
Arthropod Repellency : Studies on 2-Undecanone, a compound found in wild tomato plants, have demonstrated its potential as an arthropod repellent, particularly against ticks (Kimps et al., 2011).
Microbial Degradation of Methyl Ketones : Microorganisms have been found to degrade 2-tridecanone, closely related to 2-Undecanamine, into various products, including 1-undecanol. This suggests applications in biodegradation and environmental remediation (Forney, Markovetz, & Kallio, 1967).
Safety And Hazards
While specific safety and hazards data for 2-Undecanamine were not found, it’s important to handle all chemicals with care. For instance, some chemicals are highly flammable and may be fatal if swallowed and enter airways. They can cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, or dizziness .
Future Directions
properties
IUPAC Name |
undecan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-3-4-5-6-7-8-9-10-11(2)12/h11H,3-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKWZCTSMCKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884583 | |
Record name | 2-Undecanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Undecanamine | |
CAS RN |
13205-56-6 | |
Record name | 2-Undecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13205-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Undecanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Undecanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Undecanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyldecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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